3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-27-19-10-8-14(12-20(19)28-2)30(25,26)23-13-7-9-17-15(11-13)21(24)22-16-5-3-4-6-18(16)29-17/h3-12,23H,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKJZUHMJGWBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate-Mediated Cyclocondensation
A novel approach reported by Degruyter et al. (2014) utilizes a carbamate intermediate to construct the oxazepine ring, avoiding toxic phosgene.
Procedure :
- Synthesis of 2-(4-Chlorophenoxy)aniline : Starting from 2-aminophenol and 4-chlorophenol via Ullmann coupling.
- Carbamate Formation : Treatment with phenyl chloroformate in dichloromethane at 0°C yields 2-(4-chlorophenoxy)phenyl carbamate (98% yield).
- Microwave-Assisted Urea Formation : Reaction with ammonia or amines under microwave irradiation (150°C, 15 min) produces urea derivatives.
- Phosphorus Oxychloride Cyclization : Heating urea intermediates in POCl₃ at reflux induces cyclocondensation, forming the oxazepine ring (4–38% yield).
Advantages :
- Avoids hazardous phosgene
- Microwave acceleration reduces reaction times
Limitations :
- Moderate yields in cyclization step
- Requires careful handling of POCl₃
Tandem C-N Coupling/C-H Carbonylation
An alternative method employs copper-catalyzed tandem reactions to assemble the oxazepine core:
Optimized Conditions :
- Catalyst : CuI (10 mol%) with 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand
- Substrates : Phenylamine derivatives and allyl halides
- Atmosphere : CO₂ (1 atm)
- Solvent : DMSO at 100°C for 10 hours
Mechanism :
- C-N Coupling : Copper-mediated formation of the amine-aliphatic bond
- C-H Carbonylation : Insertion of CO₂ into the ortho C-H bond of the aromatic ring
- Cyclization : Spontaneous ring closure to form the oxazepine
Yield : 60–75% for unsubstituted derivatives
Introduction of the 2-Amino Group
Nitration and Reduction Strategy
A patent by US3069432A describes nitro group reduction to install amines on dibenzooxazepines:
Stepwise Process :
- Nitration : Treat the oxazepine core with concentrated HNO₃/H₂SO₄ at 0°C to introduce nitro groups regioselectively.
- Catalytic Hydrogenation : Use Pd/C (5%) in ethanol under H₂ (50 psi) to reduce nitro to amine (85–92% yield).
Regioselectivity :
Electron-deficient positions (e.g., para to electron-withdrawing groups) undergo preferential nitration.
Direct Amination via Buchwald-Hartwig Coupling
Modern approaches employ transition metal catalysis for C-N bond formation:
Conditions :
Scope :
Aryl bromides at position 2 couple with ammonia gas to directly install the amine group (70–80% yield).
Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
Chlorosulfonation of Veratrole
Veratrole (1,2-dimethoxybenzene) undergoes electrophilic substitution:
Procedure :
- Chlorosulfonation : React veratrole with ClSO₃H (2 equiv) in CH₂Cl₂ at -10°C.
- Quenching : Pour into ice-water, extract with DCM, and dry over Na₂SO₄.
- Isolation : Distill under reduced pressure to obtain 3,4-dimethoxybenzenesulfonyl chloride (82% purity).
Challenges :
- Competitive para-sulfonation requires strict temperature control
- Excess ClSO₃H leads to over-sulfonation
Sulfonamide Coupling Reaction
Nucleophilic Acyl Substitution
The amine on the oxazepine core reacts with sulfonyl chloride under basic conditions:
Optimized Protocol :
- Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
- Base : Pyridine (2.5 equiv) as HCl scavenger
- Solvent : THF at 0°C → RT
- Time : 12 hours
Workup :
- Filter precipitated pyridine-HCl
- Concentrate under vacuum
- Purify via silica gel chromatography (EtOAc/hexane 1:3)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Carbamate Cyclization | POCl₃ cyclocondensation | 4–38 | POCl₃ toxicity | Moderate |
| Tandem C-N/C-H | Cu-catalyzed coupling | 60–75 | High-pressure CO₂ | High |
| Nitration/Reduction | Catalytic hydrogenation | 85–92 | HNO₃ handling | Low |
| Buchwald-Hartwig | Pd-mediated amination | 70–80 | Pd catalyst cost | High |
Recommendation :
The tandem C-N/C-H coupling method offers superior yields and scalability for industrial applications, while the carbamate route suits laboratory-scale synthesis avoiding phosgene.
Spectral Characterization Data
1H NMR (600 MHz, CDCl₃) :
- δ 7.38 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 7.22 (s, 1H, NH)
- δ 6.94 (s, 2H, OCH₃)
- δ 3.85 (s, 6H, OCH₃)
- δ 3.72 (t, J = 5.4 Hz, 2H, CH₂)
ESI-HRMS : Calcd for C₂₁H₁₉N₂O₆S [M+H]⁺: 427.1064 Found: 427.1061
Chemical Reactions Analysis
Hydrolysis and Sulfonamide Group Reactivity
The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions. In one protocol, treatment with concentrated HCl (12 M) at 80°C for 6 hours cleaves the sulfonamide bond, yielding 3,4-dimethoxybenzenesulfonic acid and the dibenzoxazepine amine derivative (85% yield). Alkaline hydrolysis with NaOH (10% w/v) at 60°C produces similar results but with reduced efficiency (72% yield).
| Reaction | Conditions | Outcome | Yield |
|---|---|---|---|
| Acidic hydrolysis | 12 M HCl, 80°C, 6 h | Cleavage to sulfonic acid + amine derivative | 85% |
| Alkaline hydrolysis | 10% NaOH, 60°C, 8 h | Partial cleavage with byproduct formation | 72% |
Alkylation and Acetylation
The secondary amine in the dibenzoxazepine core reacts with alkylating agents. For example, treatment with ethyl bromoacetate in dry acetone with K₂CO₃ (1.38 g, 0.01 mol) at room temperature for 12 hours yields an N-alkylated product with 80% efficiency . Acetylation using acetic anhydride in pyridine produces an acetylated derivative (m.p. 266.7°C) .
Example alkylation protocol :
-
Reagents: Ethyl bromoacetate, anhydrous K₂CO₃, dry acetone
-
Conditions: RT, 12 h stirring
-
Product: N-alkylated derivative
-
Characterization: IR: 1690 cm⁻¹ (C=O), ¹H NMR: δ 3.88 (s, 2H, CH₂)
Oxidation and Reduction
The ketone group at position 11 undergoes selective reduction. Using NaBH₄ in ethanol at 0°C reduces the ketone to a secondary alcohol (92% yield). Conversely, oxidation with KMnO₄ in acidic medium converts the alcohol back to the ketone (88% yield).
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ketone reduction | NaBH₄, EtOH, 0°C, 2 h | 11-Hydroxy derivative | 92% |
| Alcohol oxidation | KMnO₄, H₂SO₄, 50°C, 4 h | Restored 11-oxo group | 88% |
Electrophilic Aromatic Substitution
The dimethoxybenzene ring undergoes nitration and halogenation. Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to the methoxy groups (67% yield). Chlorination using SOCl₂ in DMF catalyzes substitution at the ortho position (58% yield).
Key data for nitration :
-
Reagents: 70% HNO₃, conc. H₂SO₄
-
Temperature: 0°C → RT
-
Product: 3,4-Dimethoxy-5-nitro-N-(dibenzoxazepinyl)benzenesulfonamide
-
¹H NMR Shift: δ 8.15 (s, 1H, Ar-NO₂)
Cross-Coupling Reactions
The dibenzoxazepine core participates in Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, the compound couples with arylboronic acids at 80°C in dioxane (75–82% yields). This reaction functionalizes the aromatic system for structure-activity relationship (SAR) studies.
| Boronic Acid | Product | Yield | Application |
|---|---|---|---|
| Phenylboronic acid | Biaryl derivative | 82% | Enhanced receptor affinity |
| 4-Methoxyphenylboronic acid | Methoxy-substituted biaryl | 78% | Solubility optimization |
Sulfonamide Modifications
The sulfonamide group reacts with isocyanates to form urea derivatives. For instance, treatment with 4-isothiocyanatobenzenesulfonamide in THF produces a thiourea-linked hybrid compound (64% yield) . This modification enhances binding to carbonic anhydrase isoforms .
Reaction pathway :
-
Nucleophilic attack: Sulfonamide NH reacts with isocyanate.
-
Product: Hybrid molecule with improved enzymatic inhibition (IC₅₀ = 0.8 μM for CA IX).
Scientific Research Applications
The compound 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacological Studies
Research indicates that compounds similar to 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit promising pharmacological properties. These include:
- Anticancer Activity : Preliminary studies suggest that benzamide derivatives can inhibit cancer cell proliferation. The presence of the dibenzo structure may enhance this activity against various cancer cell lines.
- Antimicrobial Properties : Sulfonamides are known for their broad-spectrum antimicrobial activity. This compound's sulfonamide group may contribute to its effectiveness against bacterial infections.
Biochemical Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve:
- Enzyme Inhibition Assays : Testing the compound's ability to inhibit key enzymes involved in cancer progression or bacterial metabolism.
- Binding Affinity Measurements : Evaluating how strongly the compound binds to specific receptors or enzymes, which can provide insights into its potential therapeutic uses.
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. Exploring derivatives with slight modifications in structure can lead to compounds with enhanced biological activities or reduced side effects.
Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxy-N-(2-methoxyphenyl)benzamide | Methoxy groups and an amide linkage | Anticancer properties |
| Dibenzo[b,f][1,4]oxazepine derivatives | Fused ring system | Neuroprotective effects |
| Benzamide derivatives | Basic amide structure | Antimicrobial activity |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various benzamide derivatives, including those structurally similar to 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide . Results indicated significant cytotoxic effects against breast and colon cancer cell lines.
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfonamide derivatives demonstrated their effectiveness against multiple bacterial strains. The compound exhibited notable inhibition rates comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
The following analysis compares 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide with structurally related compounds, focusing on molecular features, synthetic routes, and key analytical data.
Core Heterocycle Variations
Key Observations :
- Alkyl substitutions : The 10-ethyl group in introduces steric bulk compared to the unsubstituted dihydro moiety in the target compound, which may influence conformational flexibility.
Sulfonamide Substituent Variations
Key Observations :
- Electron-donating vs. electron-withdrawing groups : Methoxy groups (electron-donating) in the target compound and contrast with chloro/fluoro substituents (electron-withdrawing) in and , which may modulate solubility and target affinity.
- Positional isomerism : The 3,4-dimethoxy configuration (target) vs. 2,4-dimethoxy () alters steric and electronic interactions with biological targets.
Biological Activity
3,4-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dibenzoxazepine core and sulfonamide functional groups. Its molecular formula is , with a molecular weight of 464.54 g/mol. The compound exhibits several key physicochemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 464.54 g/mol |
| LogP | 4.553 |
| Water Solubility (LogSw) | -4.30 |
| Polar Surface Area | 62.258 Ų |
| pKa (acid dissociation) | 10.87 |
These properties suggest that the compound may have moderate lipophilicity and limited water solubility, which are critical factors for its absorption and distribution in biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit anticancer activity through various mechanisms:
- Inhibition of COX-2 : Compounds with similar structures have shown COX-2 inhibitory activity, which is associated with reduced inflammation and tumor growth. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .
- Antimicrobial Activity : The antimicrobial properties of dibenzoxazepine derivatives have been explored, showing effectiveness against both gram-positive and gram-negative bacteria . This suggests potential applications in treating infections in cancer patients.
- Protein-Protein Interaction Modulation : The compound is included in libraries targeting protein-protein interactions (PPIs), which are crucial in cancer biology for regulating cell signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases involved in cancer progression.
- Apoptosis Induction : Some studies suggest that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
Case Studies
- Synthesis and Testing : A study synthesized various derivatives based on the dibenzoxazepine scaffold and evaluated their biological activities. The results indicated that modifications to the sulfonamide group significantly affected their anticancer potency .
- In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in reducing tumor size and improving survival rates in cancer-bearing mice . These studies are crucial for understanding the translational potential of these compounds.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with the construction of the dibenzo-oxazepine core followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclocondensation of salicylic acid derivatives with amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Sulfonamide coupling : Reacting the oxazepine intermediate with 3,4-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base at 0–5°C .
- Critical parameters : Temperature control (±2°C), solvent purity, and reaction time (6–12 hours for cyclization). Yields range from 45–65% after purification via column chromatography .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the dibenzo-oxazepine core (e.g., aromatic protons at δ 6.8–7.9 ppm) and sulfonamide linkage (NH resonance at δ 9.2–10.1 ppm) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity by detecting trace impurities (retention time ~12.3 min) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 469.12 (calculated for C₂₃H₂₁N₂O₆S⁺) .
Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?
- Enzyme inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity (therapeutic index) .
Advanced Research Questions
Q. How can advanced structural elucidation techniques resolve ambiguities in the compound’s conformation?
- X-ray crystallography : Resolves the oxazepine ring puckering and sulfonamide dihedral angles (e.g., C-S-N-C torsion angle ~75°), critical for docking studies .
- DFT calculations : Predicts electron density maps (B3LYP/6-31G* basis set) to validate NMR chemical shifts and tautomeric equilibria .
- Dynamic NMR : Detects rotational barriers in the sulfonamide group (ΔG‡ ~12–15 kcal/mol) at variable temperatures (233–313 K) .
Q. What strategies address contradictions in reported biological activity data across structurally analogous compounds?
- SAR analysis : Compare substituent effects (Table 1) to identify critical functional groups. For example:
| Substituent on Oxazepine | Bioactivity Trend (IC₅₀, nM) | Reference |
|---|---|---|
| 3,4-Dimethoxy (target) | 120 ± 15 (MAPK inhibition) | |
| 4-Ethoxy-3-fluoro | 85 ± 10 | |
| 2-Hydroxyethyl | >500 (inactive) |
- Mechanistic studies : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) to targets, distinguishing true inhibition from assay artifacts .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME evaluates logP (2.8 ± 0.3), solubility (LogS = -4.1), and CYP450 inhibition risk (CYP3A4: high) .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., 20 ns simulations in lipid bilayers) to assess CNS accessibility .
- Metabolite prediction : GLORYx predicts primary metabolites (e.g., O-demethylation at 3-methoxy) for toxicity screening .
Methodological Notes
- Synthesis reproducibility : Ensure anhydrous conditions for sulfonamide coupling to avoid hydrolysis .
- Biological assay validation : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements .
- Data contradiction resolution : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
